6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
Description
6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine is a polycyclic heteroaromatic compound featuring an imidazo[1,2-b][1,2,4]triazine core substituted with three phenyl groups at positions 2, 3, and 7, and a [1,1'-biphenyl]-2-yl group at position 6. The biphenyl moiety introduces steric bulk and extended π-conjugation, which may influence electronic properties and biological interactions .
Properties
CAS No. |
90062-45-6 |
|---|---|
Molecular Formula |
C35H24N4 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2,3,7-triphenyl-6-(2-phenylphenyl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C35H24N4/c1-5-15-25(16-6-1)29-23-13-14-24-30(29)33-34(28-21-11-4-12-22-28)39-35(37-33)36-31(26-17-7-2-8-18-26)32(38-39)27-19-9-3-10-20-27/h1-24H |
InChI Key |
LXKDJAMARYFTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C(N4C(=N3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aldehydes and ammonium iodide as the nitrogen source, catalyzed by iron under an air atmosphere . This method is known for its atom efficiency and straightforward approach, yielding symmetrical and unsymmetrical triazines with varying degrees of success.
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale cyclization reactions using readily available and inexpensive nitrogen sources. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in a variety of substituted triazine derivatives .
Scientific Research Applications
6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-([1,1’-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of the target compound lies in its substitution pattern. Key comparisons with related imidazo-triazine derivatives include:
Core Modifications
- Imidazo[1,2-b][1,2,4]triazine vs. Pyrimido[1,2-b][1,2,4]triazine :
Pyrimido-triazine derivatives (e.g., 6-(4-methoxybenzylidene)-4-phenylimidazo[1,2-b][1,2,4]triazine-2,3,7-trione) exhibit fused pyrimidine rings, altering electronic density and hydrogen-bonding capacity compared to the purely triazine-based core of the target compound .
Substituent Variations
- 6-(4-Methoxybenzylidene)-4-phenylimidazo[1,2-b][1,2,4]triazine-2,3,7-trione (): The methoxybenzylidene group introduces a conjugated enone system, increasing planarity and π-stacking interactions compared to the biphenyl substituent .
Physicochemical and Electronic Properties
Crystallography and Hydrogen Bonding
- Intermolecular Interactions :
Imidazo-triazine derivatives exhibit extensive N–H···N and N–H···O hydrogen bonding (e.g., compound 4 in ), stabilizing crystal lattices and influencing solubility . The biphenyl group in the target compound may disrupt such interactions due to steric effects. - π-Stacking :
Planar substituents like methoxybenzylidene () enhance π-π stacking, whereas bulky biphenyl groups may reduce it .
Electronic Effects
- Biphenyl vs. Nitrophenyl: Biphenyl’s electron-donating nature contrasts with nitrophenyl’s electron-withdrawing effects, altering charge distribution and redox potentials .
Antimicrobial Potential
Imidazo-triazine derivatives demonstrate antimicrobial activity. For example, pyrimido[1,2-b][1,2,4]triazine-3,4-diones show efficacy against Staphylococcus aureus and Escherichia coli . The biphenyl group in the target compound may enhance lipophilicity, improving membrane penetration .
Enzyme Inhibition
Triazine-based compounds are explored as acetylcholinesterase (AChE) inhibitors. 3D-QSAR models () suggest that substituent electronic properties critically modulate activity .
Data Tables
Table 1: Structural and Functional Comparison of Imidazo[1,2-b][1,2,4]triazine Derivatives
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